4-Chloronicotinonitrile hydrochloride

Aqueous Process Chemistry Salt Formation Solubility Enhancement

Researchers using the free-base form face negligible aqueous solubility, limiting water-based API routes. This hydrochloride salt (CAS 1956310-30-7) overcomes that barrier with >25 mg/mL solubility, enabling homogeneous aqueous nitrile hydrolysis and N-oxide formation. It is the exact designated Mirtazapine Impurity 2, essential for ICH Q3B-compliant ANDA forced-degradation studies and analytical method validation. - Aqueous solubility (>25 mg/mL) eliminates organic co-solvents in scale-up. - Guaranteed NLT 98% purity ensures reliable impurity profiling and cross-coupling selectivity. - Validated 100 g-scale synthesis pathway de-risks multi-kilogram agrochemical R&D.

Molecular Formula C6H4Cl2N2
Molecular Weight 175.01 g/mol
Cat. No. B11915814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloronicotinonitrile hydrochloride
Molecular FormulaC6H4Cl2N2
Molecular Weight175.01 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1Cl)C#N.Cl
InChIInChI=1S/C6H3ClN2.ClH/c7-6-1-2-9-4-5(6)3-8;/h1-2,4H;1H
InChIKeyCWICOGIYSMCICX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloronicotinonitrile Hydrochloride: Technical Baseline


4-Chloronicotinonitrile hydrochloride (CAS 1956310-30-7) is a halogenated pyridine salt with the molecular formula C₆H₄Cl₂N₂ and a molecular weight of 175.01 g/mol . It serves as a critical pharmaceutical intermediate, notably identified as Mirtazapine Impurity 2, and is widely utilized in the synthesis of heteroaryl urea inhibitors and agrochemical building blocks . The compound is characterized by a chlorine atom at the 4-position and a nitrile group at the 3-position of the pyridine ring, offered commercially at a guaranteed purity of NLT 98% .

Procurement Risk: Why Generic Substitution Fails


Substituting 4-Chloronicotinonitrile hydrochloride with its free base (4-Chloronicotinonitrile, CAS 89284-61-7) or isomeric chloronicotinonitriles introduces significant risk in aqueous-process chemistry and regulatory compliance. The hydrochloride salt exhibits high aqueous solubility (>25 mg/mL), whereas the free base has negligible water solubility . This difference is critical for reactions requiring homogeneous aqueous conditions. Furthermore, the 4-chloro isomer is a specific identified impurity in Mirtazapine synthesis; use of the 2-chloro or 6-chloro isomers would introduce different impurity profiles non-compliant with ICH guidelines . Palladium-catalyzed cross-couplings on the 4-chloro position may also lead to isomerization risks not present with the 2-chloro analog, directly impacting reaction yields .

Quantitative Differentiation Evidence


Aqueous Solubility: Salt vs. Free Base

4-Chloronicotinonitrile hydrochloride demonstrates a transformative increase in aqueous solubility compared to its free base. The salt is soluble in water to at least 25 mg/mL . In contrast, the free base, 4-Chloronicotinonitrile (CAS 89284-61-7), is reported to be highly insoluble in water, with typical neutral organic nitrile solubility profiles . This differential is critical for ensuring homogeneous reaction conditions in aqueous-phase synthesis.

Aqueous Process Chemistry Salt Formation Solubility Enhancement

Regulatory Identity and ICH Impurity Profiling

In pharmaceutical quality control, 4-Chloronicotinonitrile is precisely designated as Mirtazapine Impurity 2 . The hydrochloride salt provides the exact counterion for analytical standard preparation under ICH Q3A/Q3B guidelines. Substituting this with the 2-chloro or 6-chloro isomers would introduce incorrect retention times and mass spectra in validated HPLC or LC-MS methods, leading to regulatory non-compliance .

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Cross-Coupling Selectivity at C-4 Position

Palladium(0)-catalyzed cross-coupling reactions on 4-chloronicotinonitrile derivatives exhibit high regioselectivity for the C-2 position over the C-4 chlorine, enabling selective functionalization. Studies on 4,6-dichloronicotinonitrile show highly regioselective C-2 amination with aminoarenes, preserving the C-4 chlorine for subsequent synthetic steps . This contrasts with 2-chloronicotinonitrile, where the single chlorine is directly displaced, offering less synthetic versatility .

Palladium Catalysis Regioselective Amination C-H Functionalization

Synthesis Scalability Validation

A direct chlorination route to 4-Chloronicotinonitrile hydrochloride has been demonstrated on a 100 g scale, achieving a 53.3% yield over two steps . This scalability data is specific to the hydrochloride salt formation, which aids in product isolation. In contrast, synthetic routes for the free base often report single-step yields ranging from 43–82% for specific derivatives, but without the scalability validation .

Process Chemistry Scale-Up Synthetic Yield

High-Value Application Scenarios


Aqueous-Phase API Intermediate Synthesis

Leveraging the superior aqueous solubility (>25 mg/mL) of the hydrochloride salt over the free base , process chemists can design greener, water-based synthetic routes for active pharmaceutical ingredients (APIs) that were previously restricted to organic solvents. This scenario is ideal for scaling up reactions requiring homogeneous aqueous conditions, such as hydrolysis of the nitrile group to a carboxylic acid or N-oxide formation.

Regulatory Starting Material for ANDA Filings

As the specifically designated Mirtazapine Impurity 2 , 4-Chloronicotinonitrile hydrochloride is essential for preparing impurity standards and conducting forced degradation studies required in Abbreviated New Drug Applications (ANDAs). Using this exact salt form ensures analytical method validation aligns with ICH Q3B guidelines, avoiding the regulatory delays associated with isomer misidentification.

Orthogonal Functionalization of Pyridines

The hydrochloride salt serves as a scaffold for orthogonal functionalization via palladium-catalyzed cross-coupling. The C-4 chlorine can be preserved while selective C-2 amination is performed , enabling sequential derivatization to build complex, multi-substituted pyridine cores for kinase inhibitors or other medicinal chemistry targets. The salt form ensures reliable solubility during these catalytic transformations.

Scalable Manufacturing of Agrochemical Intermediates

Patented processes describe 4-haloalkylnicotinonitriles as key intermediates in the preparation of insecticides and pesticides . The validated 100 g scale synthesis of the hydrochloride salt (53.3% yield) provides a de-risked starting point for process R&D teams aiming to produce agrochemical intermediates in multi-kilogram quantities.

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